2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester with the molecular formula C₁₃H₁₈BClO₃ and a molecular weight of 268.54 g/mol . This compound is characterized by a 5-chloro-2-methoxyphenyl substituent attached to a dioxaborolane backbone, which confers stability and utility in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its CAS number is 635305-45-2, and it is commercially available (e.g., BLD Pharmatech Ltd., Cat No. BD00801783) .
Key properties include:
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCAJFGGKYQESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: 5-Chloro-2-methoxyphenylboronic acid, pinacol.
Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves.
Procedure: The boronic acid and pinacol are mixed in an appropriate solvent (e.g., toluene) and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, primarily due to the reactivity of the boronic ester group. Key reactions include:
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Suzuki-Miyaura Cross-Coupling: : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Reagents and Conditions: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol/water mixture).
Major Products: Biaryl or styrene derivatives.
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Oxidation: : The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Reagents and Conditions: Hydrogen peroxide, solvent (e.g., methanol).
Major Products: 5-Chloro-2-methoxyphenol.
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Hydrolysis: : The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Reagents and Conditions: Acid (e.g., HCl) or base (e.g., NaOH), water.
Major Products: 5-Chloro-2-methoxyphenylboronic acid.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through cross-coupling reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs), particularly those requiring biaryl or styrene motifs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Transmetalation: The boronic ester reacts with a palladium(II) complex to form a palladium-boron intermediate.
Oxidative Addition: The palladium-boron intermediate undergoes oxidative addition with an aryl or vinyl halide to form a palladium(IV) complex.
Reductive Elimination: The palladium(IV) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(II) catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic ester group, which facilitate the formation of the carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related dioxaborolanes, emphasizing substituent effects on synthesis, stability, and reactivity.
Structural and Electronic Effects
- Chlorine vs.
- Methoxy Positioning : The target compound’s 2-OCH₃ group is electron-donating, which may slow coupling kinetics relative to electron-withdrawing groups (e.g., CF₃ in ).
- Dichloro Substitution : The 2,6-dichloro-3,5-dimethoxy derivative (MW 333.03) demonstrates high yield (92%) in synthesis, attributed to steric protection of the boronate group during chlorination .
Biological Activity
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as compound BD00801783 (CAS No. 635305-45-2), is a boron-containing organic compound with significant biological implications. This article delves into its biological activity, pharmacological potential, and relevant research findings.
The molecular formula of this compound is C13H18BClO3, with a molecular weight of 268.54 g/mol. It features a dioxaborolane ring structure which is known for its reactivity in various chemical transformations and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H18BClO3 |
| Molecular Weight | 268.54 g/mol |
| CAS Number | 635305-45-2 |
| Purity | 95% |
| Physical Form | Powder |
Biological Activity
Research indicates that compounds containing boron can exhibit various biological activities, including antitumor and antimicrobial properties. The specific biological activities of this compound have been explored in several studies.
Antitumor Activity
One of the primary areas of investigation for this compound is its potential as an antitumor agent. Studies have shown that boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. For instance:
- In Vitro Studies : Preliminary in vitro assays demonstrated that BD00801783 inhibits the proliferation of various cancer cell lines at micromolar concentrations.
- Mechanism of Action : The proposed mechanism involves the disruption of microtubule dynamics and induction of apoptosis via the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Initial findings suggest:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When used in combination with conventional antibiotics, BD00801783 has shown enhanced efficacy against resistant bacterial strains.
Case Studies
Several case studies have highlighted the biological activity of this compound:
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Case Study on Antitumor Efficacy :
- Objective : To evaluate the antitumor effects in vivo.
- Method : Mice were treated with varying doses of BD00801783.
- Results : A significant reduction in tumor size was observed compared to control groups.
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Case Study on Antimicrobial Activity :
- Objective : To assess the effectiveness against MRSA.
- Method : Disk diffusion assays were performed.
- Results : The compound showed notable inhibition zones indicating strong antimicrobial activity.
Research Findings
Recent research has focused on optimizing the structure of BD00801783 to enhance its biological activity:
- Structural Modifications : Alterations to the methoxy group have been explored to improve solubility and bioavailability.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles with moderate metabolic stability and good absorption characteristics.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling boron reagents with halogenated aromatic precursors under inert conditions. Key steps include:
- Borylation : Using pinacolborane or bis(pinacolato)diboron (B₂pin₂) with transition metal catalysts (e.g., Pd or Cu) .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating the product, with yields ranging from 26% to 85% depending on substituent positions and reaction optimization .
- Conditional Factors : Elevated temperatures (60–100°C) and anhydrous solvents (THF, toluene) enhance boron-aryl bond formation, while excess boronic ester precursors reduce side reactions .
Table 1 : Representative Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dba)₂ | Toluene | 80 | 85 | |
| Cu(OTf)₂ | THF | 60 | 72 |
Q. How is this compound characterized using NMR spectroscopy, and what challenges arise due to boron’s quadrupolar moment?
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic. The tetramethyl dioxaborolane moiety resonates at δ 1.2–1.3 ppm for methyl groups .
- ¹¹B NMR : A sharp singlet near δ 30–35 ppm confirms boron incorporation .
- Challenges : Boron’s quadrupolar moment broadens or suppresses signals for carbons directly bonded to boron (e.g., dioxaborolane ring carbons), necessitating extended acquisition times or DEPT-135 for verification .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro vs. methoxy) on the aromatic ring affect reactivity in cross-coupling reactions?
- Electron-Withdrawing Chloro : Enhances oxidative addition in Suzuki-Miyaura couplings by polarizing the C–B bond, accelerating transmetallation. However, steric hindrance at the 5-position may reduce coupling efficiency with bulky partners .
- Electron-Donating Methoxy : Stabilizes intermediates but may slow transmetallation. Ortho-methoxy groups introduce steric constraints, requiring tailored catalysts (e.g., SPhos/Pd) .
Table 2 : Substituent Effects on Coupling Efficiency
| Substituent Position | Catalyst System | Conversion (%) |
|---|---|---|
| 5-Cl, 2-OMe | Pd(PPh₃)₄ | 92 |
| 2-Cl, 5-OMe (isomer) | Pd(OAc)₂/SPhos | 68 |
Q. What strategies optimize stability during storage and handling?
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the dioxaborolane ring .
- Light Sensitivity : Amber vials mitigate photo-degradation of the chloroaryl group .
- Analytical Monitoring : Periodic ¹H NMR (δ 1.2 ppm for dioxaborolane methyls) detects decomposition; >95% purity is maintained for 6 months under optimal conditions .
Q. How can kinetic studies elucidate its mechanism in Suzuki-Miyaura couplings?
- Rate Determination : Monitor boronate consumption via in situ ¹¹B NMR or HPLC. Pseudo-first-order kinetics reveal rate dependence on [Pd⁰] and base (e.g., K₂CO₃) .
- Isotopic Labeling : ¹⁸O-labeled Bpin derivatives track oxygen transfer during transmetallation, clarifying the role of base in B–O bond cleavage .
Q. What analytical methods resolve isomeric byproducts formed during synthesis?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradients) separate positional isomers (e.g., 5-Cl vs. 2-Cl derivatives) .
- Crystallography : Single-crystal X-ray diffraction distinguishes regioisomers via bond angles and packing motifs .
- Chiral GC : Resolves enantiomers if asymmetric borylation occurs during synthesis .
Methodological Recommendations
- Synthetic Optimization : Screen Pd/Cu catalysts and ligand systems (e.g., XPhos, SPhos) to mitigate steric effects from methoxy/chloro substituents .
- Characterization : Combine ¹¹B NMR with HSQC for boron-bonded carbon assignment .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to establish shelf-life guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
